
2,2',3,3',4,4',5,5',6-Nonachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether: is a highly chlorinated diphenyl ether compound. It is part of a broader class of compounds known as polychlorinated diphenyl ethers, which are characterized by the presence of multiple chlorine atoms attached to the diphenyl ether structure. These compounds are often studied for their environmental persistence and potential biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods: In an industrial setting, the production of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether involves large-scale chlorination reactors. The process is optimized for efficiency and yield, with continuous monitoring of reaction parameters to ensure consistent product quality. The final product is purified through distillation or recrystallization to remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions: 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Chlorinated phenols and quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated or aminated diphenyl ethers.
科学的研究の応用
2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether has several scientific research applications:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of chlorinated diphenyl ethers.
Toxicology: Research on its toxicological effects helps in understanding the health risks associated with exposure to chlorinated diphenyl ethers.
Analytical Chemistry: It serves as a standard for the development and validation of analytical methods for detecting chlorinated diphenyl ethers in environmental samples.
Material Science:
作用機序
The mechanism by which 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether exerts its effects involves interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in the induction of enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. The compound’s high degree of chlorination also contributes to its persistence in biological systems and resistance to metabolic degradation.
類似化合物との比較
2,2’,3,3’,4,4’,5,5’,6-Nonabromodiphenyl ether: A brominated analog with similar structural features but different halogen atoms.
2,2’,3,4,4’,5,5’,6-Heptachlorodiphenyl ether: A less chlorinated diphenyl ether with fewer chlorine atoms.
Decachlorodiphenyl ether: A fully chlorinated diphenyl ether with ten chlorine atoms.
Uniqueness: 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether is unique due to its specific pattern of chlorination, which influences its chemical reactivity, environmental persistence, and biological effects. Its high degree of chlorination makes it more resistant to degradation compared to less chlorinated analogs, contributing to its potential for bioaccumulation and long-term environmental impact.
特性
CAS番号 |
63919-04-0 |
|---|---|
分子式 |
C12HCl9O |
分子量 |
480.2 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-(2,3,4,5-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12HCl9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H |
InChIキー |
FPEYJPVHPGDXDD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


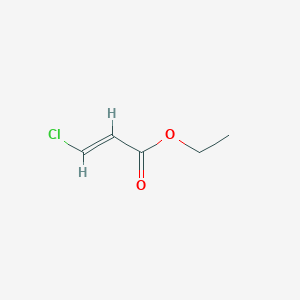
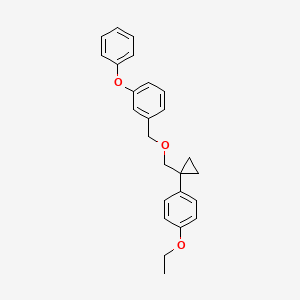
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)
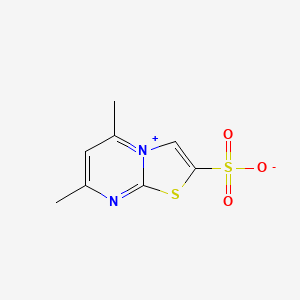

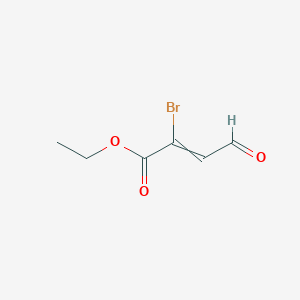
![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)
![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)
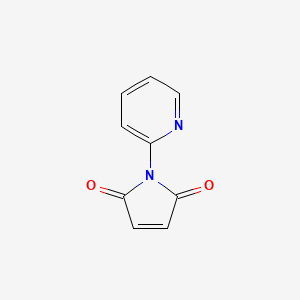
![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)


